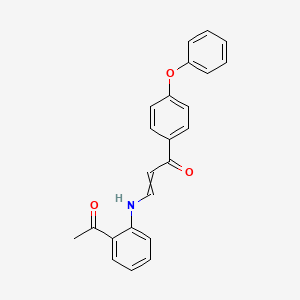
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one
Descripción
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Propiedades
Fórmula molecular |
C23H19NO3 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-16,24H,1H3 |
Clave InChI |
PQEKYPZFGGGWIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
Starting Materials: 2-acetylaniline and 4-phenoxybenzaldehyde.
Reaction Conditions: The reaction is usually conducted in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 2-acetylaniline and 4-phenoxybenzaldehyde are mixed in ethanol, and the base is added to the mixture. The reaction is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.
Isolation: The product is then isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated ketones.
Aplicaciones Científicas De Investigación
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: The parent compound of the chalcone family, with a simpler structure.
Flavonoids: A class of compounds with similar structural features but additional hydroxyl groups.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.
Uniqueness
3-(2-Acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one is unique due to the presence of the acetylanilino and phenoxyphenyl groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


